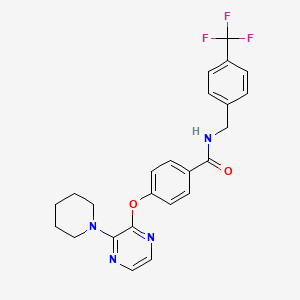

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide

Description

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide is a benzamide derivative featuring a pyrazine core substituted with a piperidinyl group at the 3-position and linked via an ether oxygen to a benzamide scaffold. This compound shares structural motifs with dopamine receptor antagonists and kinase inhibitors, though its specific biological targets remain uncharacterized in the provided evidence. Its design aligns with trends in medicinal chemistry to optimize pharmacokinetic properties through fluorine incorporation and heterocyclic diversity .

Properties

IUPAC Name |

4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O2/c25-24(26,27)19-8-4-17(5-9-19)16-30-22(32)18-6-10-20(11-7-18)33-23-21(28-12-13-29-23)31-14-2-1-3-15-31/h4-13H,1-3,14-16H2,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVIXEPKSMBGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 447.49 g/mol. The structure features a benzamide core , a trifluoromethyl group , and a piperidinyl-pyrazinyl substituent , which contribute to its unique properties and biological activity.

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyrazine Ring : Condensation of appropriate diamines with diketones under acidic conditions.

- Attachment of the Piperidine Group : Nucleophilic substitution reactions with piperidine.

- Formation of the Benzamide Core : Reaction of 4-trifluoromethylbenzylamine with benzoyl chloride under basic conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing critical signaling pathways for cell proliferation and survival.

Antimicrobial Activity

Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds in related studies demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Anticancer Potential

In vitro studies have indicated that the compound could inhibit cancer cell proliferation. For example, a related benzamide derivative exhibited anti-proliferative effects on various cancer cell lines, with IC50 values ranging from 7.9 to 92 μM .

Case Studies

- Anti-Tubercular Activity : A study focused on substituted benzamide derivatives showed promising results against Mycobacterium tuberculosis, highlighting the potential of similar compounds in treating tuberculosis .

- Cytotoxicity Assessment : In evaluating cytotoxicity on human embryonic kidney cells (HEK-293), compounds were found to be non-toxic at effective concentrations, indicating their safety profile for further development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 447.49 g/mol |

| IC50 (Antimicrobial) | 1.35 - 2.18 μM |

| IC50 (Cancer Cell Lines) | 7.9 - 92 μM |

| Toxicity (HEK-293 Cells) | Non-toxic at effective doses |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound’s closest analogues differ in three regions: (1) the heterocyclic core (pyrazine vs. pyrimidine, pyridine), (2) substituents on the benzyl group, and (3) piperidine/piperazine modifications. Below is a comparative analysis:

Key Contrasts and Challenges

- Activity Gaps : While Radotinib and ML267 have well-defined targets (kinases, bacterial enzymes), the Target Compound’s activity remains unelucidated, necessitating further profiling.

- Synthetic Complexity : The trifluoromethyl group and pyrazine-piperidine linkage may complicate scalability compared to simpler benzamides (e.g., 8a) .

Q & A

(Basic) What are the standard synthetic routes for synthesizing 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide?

The compound is synthesized via multi-step reactions involving functional group coupling and heterocyclic modifications. A common approach includes:

Pyrazine Core Functionalization : Piperidine is introduced to the pyrazine ring via nucleophilic substitution at the 3-position using piperidine in a polar aprotic solvent (e.g., DMF) under reflux .

Etherification : The oxygen bridge is formed by reacting the hydroxyl group of a benzamide derivative with the chlorinated pyrazine intermediate under basic conditions (e.g., K₂CO₃ in acetone) .

Benzamide Coupling : The trifluoromethylbenzyl amine is coupled to the activated carboxylic acid (e.g., using HATU or EDCI as coupling agents) in dichloromethane or THF .

Key Considerations : Purification often requires column chromatography (silica gel, 10% MeOH/CH₂Cl₂) and characterization via LC-MS to confirm intermediates.

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

The structural elucidation relies on:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₄F₃N₄O₂ at m/z 477.1802) .

- IR Spectroscopy : Detects carbonyl stretches (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Methodological Tip : Use deuterated DMSO for NMR solubility; compare experimental data with computational predictions (e.g., ChemDraw) .

(Advanced) How can researchers optimize the yield of the final product in multi-step synthesis?

Optimization strategies include:

- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of trifluoromethylbenzyl amine to drive coupling reactions to completion .

- Catalysis : Employ Pd/C or CuI for Ullmann-type couplings in pyrazine functionalization .

- Solvent Selection : Replace acetone with DMF for higher etherification reaction rates .

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to minimize side products .

Data-Driven Approach : Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and adjust parameters iteratively .

(Advanced) What computational methods are used to predict the binding affinity of this compound with target enzymes?

Molecular Docking (AutoDock Vina) : Models interactions with bacterial enzymes (e.g., AcpS-PPTase) by aligning the trifluoromethyl group in hydrophobic pockets .

Molecular Dynamics (MD) Simulations (GROMACS) : Assesses stability of ligand-enzyme complexes over 100-ns trajectories, focusing on hydrogen bonds with pyrazine .

QSAR Modeling : Correlates substituent electronegativity (e.g., CF₃) with antibacterial IC₅₀ values .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

(Advanced) How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth at pH 7.4) .

- Structural Degradation : Verify compound stability via HPLC before assays; store at –20°C in amber vials to prevent photodegradation .

- Cell Line Differences : Use isogenic bacterial strains (e.g., S. aureus ATCC 25923) for consistency .

Case Study : Conflicting IC₅₀ values (2–10 µM) for bacterial growth inhibition may reflect variations in efflux pump expression .

(Advanced) What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Analog Synthesis : Replace piperidine with morpholine or pyrrolidine to assess ring size impact on bioavailability .

Trifluoromethyl Substitution : Compare activity of –CF₃ with –Cl or –OCH₃ analogs .

Pharmacophore Mapping : Identify critical moieties (e.g., pyrazine oxygen) via 3D-QSAR .

Key Finding : Piperidine enhances blood-brain barrier penetration, while –CF₃ improves metabolic stability .

(Basic) What safety precautions are essential when handling this compound?

- Mutagenicity : Although Ames testing shows lower risk than analogs, use PPE (gloves, goggles) and fume hoods .

- Decomposition : Avoid heating above 40°C; store under nitrogen to prevent hydrolysis .

- Waste Disposal : Incinerate via EPA-approved methods for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.